2-Methoxy-3-methylpentan-1-ol
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Overview
Description
2-Methoxy-3-methylpentan-1-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon chain that also contains a methoxy group (-OCH3) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of methylmagnesium bromide with 2-methoxy-3-methylpentanal under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding carbonyl compounds or the use of other catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Methoxy-3-methylpentanal, while reduction can regenerate the original alcohol.
Scientific Research Applications
2-Methoxy-3-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-3-methylpentan-1-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties, altering its behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylbutan-1-ol: Similar structure but with a shorter carbon chain.
2-Methoxy-3-methylhexan-1-ol: Similar structure but with a longer carbon chain.
2-Ethoxy-3-methylpentan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Methoxy-3-methylpentan-1-ol is unique due to its specific combination of functional groups and carbon chain length, which influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-methoxy-3-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-4-6(2)7(5-8)9-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDMHGUNVQYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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